(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is a chemical compound that features a fluorine atom and a methyl group attached to a cyclohexyl ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride typically involves the fluorination of a cyclohexyl precursor followed by the introduction of a methanamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct substitution and stability of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The production process must also ensure the purity and consistency of the final product, which is critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl ring.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, affecting the pathways involved in its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1-Fluoro-4-methylcyclohexyl)methanamine
- (1-Fluoro-4-methylcyclohexyl)methanol
- (1-Fluoro-4-methylcyclohexyl)amine
Uniqueness
(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a methanamine group on the cyclohexyl ring. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C8H17ClFN |
---|---|
Molecular Weight |
181.68 g/mol |
IUPAC Name |
(1-fluoro-4-methylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c1-7-2-4-8(9,6-10)5-3-7;/h7H,2-6,10H2,1H3;1H |
InChI Key |
ATVATAQRIJPHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.